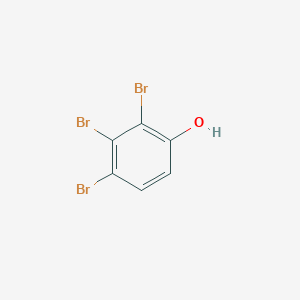
Phenol, tribromo-
説明
2,4,6-Tribromophenol (TBP) is a brominated phenol that is extensively produced and has various applications and occurrences in the environment. It is an intermediate in the synthesis of brominated flame retardants and can also be a degradation product of these substances. Additionally, TBP is used as a pesticide and is a natural product in some aquatic organisms. It is ubiquitously found in the environment, including in water, soil, house dust, and foodstuff, which are significant exposure routes for humans .
Synthesis Analysis
The synthesis of 2,4,6-tribromophenol can occur through the chlorination of water containing phenol and bromide ion at a neutral pH. The process involves the reaction of hypochlorous acid and bromide ion, which can yield a higher amount of bromination products compared to direct bromination with hypobromous acid .
Molecular Structure Analysis
The molecular structure of brominated phenols, including TBP, is characterized by the presence of bromine atoms substituted on the phenol ring. The position and number of bromine atoms can significantly influence the chemical and physical properties of these compounds. For instance, the presence of bromine atoms at the ortho and para positions relative to the hydroxyl group is a common feature in these molecules .
Chemical Reactions Analysis
Brominated phenols can undergo various chemical reactions due to their functional groups. For example, the hydroxyl group can participate in electrophilic substitution reactions, while the bromine atoms can be involved in nucleophilic substitution reactions. These reactions can lead to the formation of a wide range of derivatives and degradation products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4,6-tribromophenol include its high bromine content, which contributes to its efficacy as a flame retardant. The presence of bromine atoms also increases the molecular weight and decreases the volatility of the compound. TBP's hydroxyl group can form hydrogen bonds, affecting its solubility and reactivity. The compound's radical-scavenging activity, which is a measure of its antioxidant properties, has been demonstrated in various assays, indicating its potential as a natural antioxidant .
Relevant Case Studies
Case studies involving TBP often focus on its environmental impact and toxicological effects. For example, the presence of TBP in house dust and foodstuff highlights the importance of understanding its exposure routes and potential health risks to humans. Additionally, the radical-scavenging activity of TBP and its derivatives has been studied, showing that these compounds can have significant antioxidant properties .
科学的研究の応用
Neuroblastoma Cell Differentiation
Tribromophenol, used as a wood preservative and flame retardant, has been studied for its effects on SH-SY5Y human neuroblastoma cells. It was found to induce differentiation in these cells, marked by growth inhibition and increased acetylcholinesterase activity. High concentrations led to apoptosis, and differentiated cells were more sensitive to tribromophenol exposure. This indicates potential embryotoxic and foetotoxic effects of tribromophenol (Ríos et al., 2003).
Environmental Impact and Toxicology
2,4,6-Tribromophenol, a widely produced brominated phenol, has significant environmental presence due to its use in flame retardants and as a pesticide. Its ubiquity raises concerns about its toxicokinetics and toxicodynamics. The impact on the environment, including aquatic matrices, house dust, and foodstuff, suggests a need for ongoing monitoring and research (Koch & Sures, 2018).
Reproductive Effects in Zebrafish
Chronic exposure to tribromophenol at environmental concentrations has been shown to impair reproduction in zebrafish. It affected the hormone levels and gene expression related to steroidogenesis in both males and females, leading to altered sex ratios and adverse effects on offspring. This study underlines the potential risk tribromophenol poses to aquatic life and fish populations (Deng et al., 2010).
Molecularly Imprinted Sensor Technology
Research has developed a novel electrochemical sensor for detecting 2,4,6-tribromophenol using molecular imprinting technology. This method offers selective recognition ability and is significant for monitoring tribromophenol due to its environmental persistence and potential health risks (Ma et al., 2015).
Fenton Reaction for Degradation
Tribromophenol degradation via a catechol-driven Fenton reaction has been studied, showing 75% degradation efficiency. This method provides insights into potential environmental remediation techniques for tribromophenol, considering its widespread use and environmental concerns (Contreras et al., 2009).
Hydrodebromination in Aqueous Solution
Investigations into the hydrodebromination of tribromophenol in aqueous solutions using Devarda’s alloy have been conducted. This process, which aims at complete conversion to phenol, offers insights into chemical methods for tribromophenol treatment and reduction in environmental settings (Weidlich et al., 2013).
Bromophenol Formation in Water Treatment
The formation of tribromophenol through the chlorination of water containing phenol and bromide ion is a significant process in water treatment. Understanding this process is crucial for managing tribromophenol levels in treated water and assessing potential health risks (Sweetman & Simmons, 1980).
Safety And Hazards
将来の方向性
Recent advances in oxidative phenol coupling as applied in the total synthesis of natural products have been described . This review covers catalytic and electrochemical methods with a brief comparison to stoichiometric and enzymatic systems assessing their practicality, atom economy, and other measures . Future directions of this particular area of research will also be assessed .
特性
IUPAC Name |
2,3,4-tribromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCSIUCEQVCDEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275011 | |
| Record name | Phenol, tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, tribromo- | |
CAS RN |
25376-38-9, 138507-65-0 | |
| Record name | Phenol, tribromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIBROMOPHENOLS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7653 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



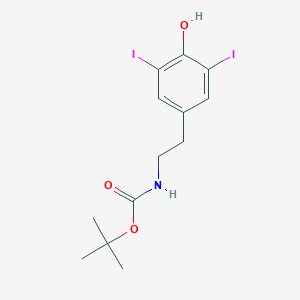
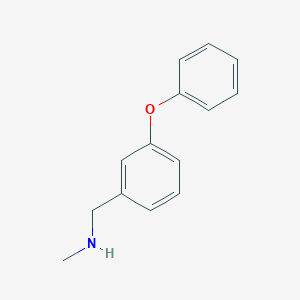
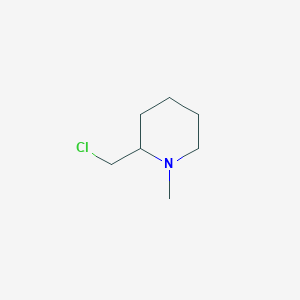
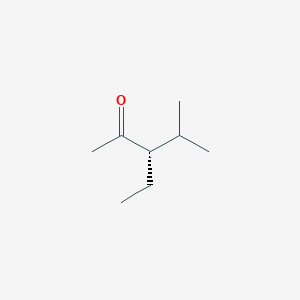
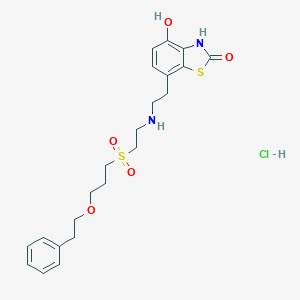
![3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B140186.png)
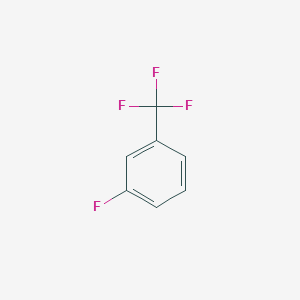
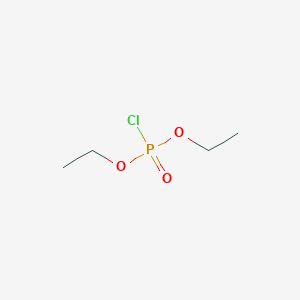
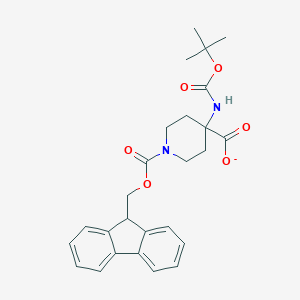

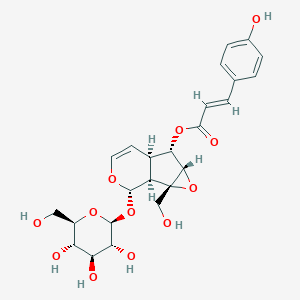
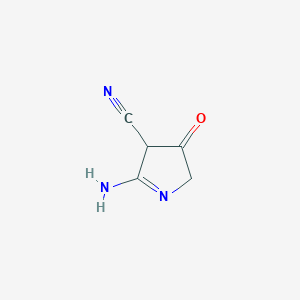
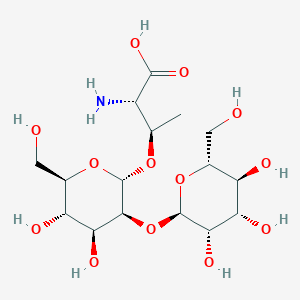
![5,6-Dihydroindolo[1,2-c]quinazoline](/img/structure/B140221.png)